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Compound of Interest

Compound Name:
Heptadecan-9-yl 6-

bromohexanoate

Cat. No.: B15548736 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a structured overview of the expected spectroscopic

characteristics and a representative synthetic protocol for Heptadecan-9-yl 6-
bromohexanoate. Due to the specific nature of this compound, detailed experimental data is

not widely published. Therefore, this guide presents a predictive framework based on the

analysis of its constituent precursors, 6-bromohexanoic acid and heptadecan-9-ol. The

methodologies and data presentation formats provided herein serve as a template for

researchers working with this and structurally related long-chain lipid esters, which are noted

for their potential application as intermediates in the synthesis of lipids for nanoparticle-based

drug delivery systems.[1]

Chemical Structure and Properties
IUPAC Name: Heptadecan-9-yl 6-bromohexanoate

Molecular Formula: C₂₃H₄₅BrO₂

Molecular Weight: 449.50 g/mol

Chemical Class: Long-chain bromo-ester
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Description: A chemical reagent characterized by a terminal bromide on a C6 acyl chain,

which is ester-linked to the central (9th) position of a C17 alkyl chain. The terminal bromine

atom serves as a reactive site, acting as a good leaving group for nucleophilic substitution

reactions.[1]

Predicted Spectroscopic Data
While specific experimental data for Heptadecan-9-yl 6-bromohexanoate is not publicly

available, the following tables summarize the expected spectroscopic signatures. These

predictions are derived from known data for its precursors, such as 6-bromohexanoic acid and

related esters like ethyl 6-bromohexanoate.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/heptadecan-9-yl-6-bromohexanoate.html?locale=de-DE
https://www.benchchem.com/product/b15548736?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_4224-70-8_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_25542-62-5_1hnmr.htm
https://www.chemicalbook.com/SpectrumEN_4224-70-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_25542-62-5_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-bromohexanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

-CH₃ (Termini of

C17 chain)
~ 0.88 t 6H

Triplet from

coupling with

adjacent CH₂

group.

-(CH₂)₁₂- (in C17

chain)
~ 1.20 - 1.40 m 24H

Broad multiplet

representing the

bulk of the alkyl

chain.

-CH₂-CH₂-Br

(Hexanoate)
~ 1.89 p 2H

Quintet, adjacent

to the electron-

withdrawing

bromine. Based

on data for 6-

bromohexanoic

acid.[4]

-CH₂-C=O

(Hexanoate)
~ 2.35 t 2H

Triplet,

deshielded by

the carbonyl

group. Based on

data for 6-

bromohexanoic

acid.[4]

-CH₂-Br

(Hexanoate)
~ 3.41 t 2H

Triplet,

deshielded by

the bromine

atom. Based on

data for 6-

bromohexanoic

acid.[4]

-CH(O)- (Position

9 of C17 chain)

~ 4.90 - 5.10 p 1H Quintet/multiplet,

significantly
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deshielded by

the ester oxygen.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Assignment

Predicted Chemical Shift
(δ, ppm)

Notes

-CH₃ (Termini of C17 chain) ~ 14.1
Standard terminal methyl

carbon signal.

-(CH₂)₁₂- (in C17 chain) ~ 22.7 - 31.9
Series of signals for the alkyl

chain carbons.

-CH₂-CH₂-Br (Hexanoate) ~ 32.5

Carbon adjacent to the C-Br

bond. Based on data for ethyl

6-bromohexanoate.[5]

-CH₂-Br (Hexanoate) ~ 33.5

Carbon directly bonded to

bromine. Based on data for

ethyl 6-bromohexanoate.[5]

-CH₂-C=O (Hexanoate) ~ 34.0

Alpha-carbon to the carbonyl.

Based on data for ethyl 6-

bromohexanoate.[5]

-CH(O)- (Position 9 of C17

chain)
~ 74.0 - 76.0

Deshielded carbon bonded to

the ester oxygen.

-C=O (Ester carbonyl) ~ 173.5

Characteristic chemical shift

for an ester carbonyl carbon.

Based on data for ethyl 6-

bromohexanoate.[5]

Table 3: Predicted Infrared (IR) and Mass Spectrometry
(MS) Data
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Technique Feature
Predicted Value /
Observation

IR C=O Stretch (Ester) ~ 1735 - 1745 cm⁻¹ (Strong)

C-O Stretch (Ester) ~ 1160 - 1250 cm⁻¹ (Strong)

C-H Stretch (Alkyl)
~ 2850 - 2960 cm⁻¹ (Strong,

multiple bands)

C-Br Stretch
~ 550 - 650 cm⁻¹ (Medium-

Weak)

HRMS (ESI+) [M+Na]⁺ Predicted m/z: 471.2550

Key Fragmentation Ions

Loss of the C17 alkyl chain via

McLafferty rearrangement or

cleavage. Fragments

corresponding to the

protonated 6-bromohexanoic

acid and the heptadecenyl

carbocation would be

expected.

Experimental Protocols
The following section details a representative protocol for the synthesis and purification of

Heptadecan-9-yl 6-bromohexanoate. This procedure is a standard esterification method and

should be adapted and optimized based on laboratory conditions.

Synthesis: Steglich Esterification of 6-Bromohexanoic
Acid with Heptadecan-9-ol

Reagent Preparation:

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve

Heptadecan-9-ol (1.0 eq.), 6-bromohexanoic acid (1.1 eq.), and 4-dimethylaminopyridine

(DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).
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Cool the solution to 0 °C in an ice bath with stirring.

Coupling Reaction:

To the cooled solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise. A

white precipitate (dicyclohexylurea, DCU) will begin to form.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Workup and Purification:

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of celite to remove the DCU

precipitate. Wash the filter cake with additional DCM.

Combine the organic filtrates and wash sequentially with 5% HCl solution (2x), saturated

NaHCO₃ solution (2x), and brine (1x).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the

crude product.

Chromatography:

Purify the crude residue via flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes (e.g., 0% to 10%) as the eluent to isolate the pure ester.

Characterization:

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR

spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

the target compound.
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Workflow for Synthesis and Characterization

Synthesis Stage

Purification & Analysis

Spectroscopic Characterization

1. Reagent Assembly
(Heptadecan-9-ol, 6-Bromohexanoic Acid,

DCC, DMAP, DCM)

2. Esterification Reaction
(0°C to RT, 12-18h)

3. Aqueous Workup
(Filtration & Liquid-Liquid Extraction)

Crude Product

4. Flash Chromatography
(Silica Gel)

Pure Heptadecan-9-yl
6-bromohexanoate

¹H & ¹³C NMR HRMS IR Spectroscopy

Click to download full resolution via product page
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Caption: A flowchart detailing the key stages from synthesis to final characterization of the

target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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